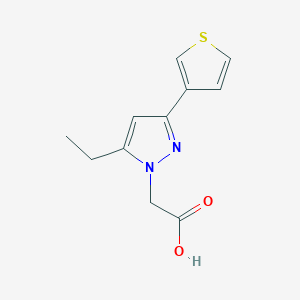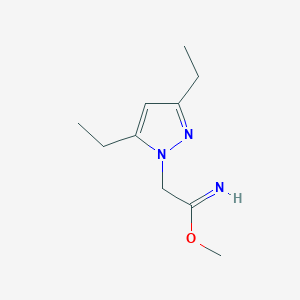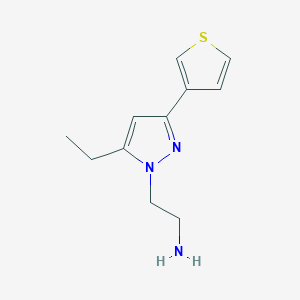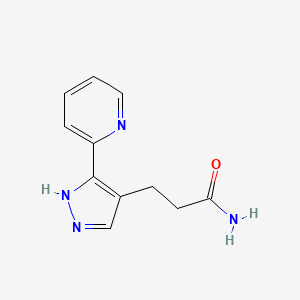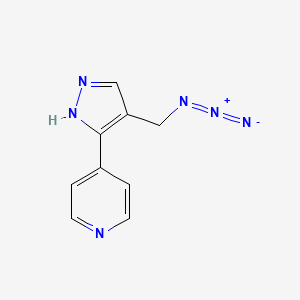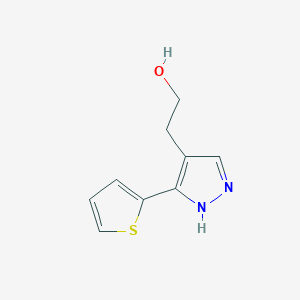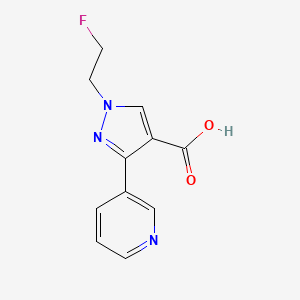![molecular formula C13H12N4 B1482313 6-Cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol CAS No. 2098140-47-5](/img/structure/B1482313.png)
6-Cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
“6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The compound demonstrates potent pyocyanin suppression, synergizes with aminoglycoside antibiotic tobramycin against PA biofilms, and is active against a panel of clinical isolates from bronchiectasis patients .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Wissenschaftliche Forschungsanwendungen
Anti-Tuberkulose-Mittel
Pyrazolderivate wurden auf ihr Potenzial als Anti-Tuberkulose-Mittel untersucht. Einige Verbindungen in dieser Kategorie haben eine vielversprechende Aktivität gegen Tuberkulose mit niedrigen mikromolaren IC90-Werten gezeigt, was auf ihr Potenzial zur Hemmung des Wachstums von Mycobacterium tuberculosis hindeutet .
Antibakterielle Mittel
Das rasche Wachstum der globalen Antibiotikaresistenz hat die Entwicklung neuer Antibiotika vorangetrieben. Pyrazolderivate wurden synthetisiert und auf ihre antibakteriellen Eigenschaften hin untersucht, wobei sie sich als vielversprechende neue antimikrobielle Mittel erwiesen .
Antioxidantien und antimikrobielle Mittel
Pyrazolderivate wurden auch über grüne Synthesewege synthetisiert und auf ihre antioxidativen und antimikrobiellen Aktivitäten hin untersucht. Diese Verbindungen könnten als Leitstrukturen für die Entwicklung neuer Behandlungen gegen oxidativen Stress-bedingte Krankheiten und Infektionen dienen .
Antikrebsmittel
Einige Pyrazolderivate haben überlegene zytotoxische Aktivitäten gegen verschiedene Krebszelllinien gezeigt, wie z. B. MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), was auf ihre potenzielle Verwendung in der Krebstherapie hindeutet .
Synthese Strategien
Der Pyrazolkern kann mit verschiedenen Strategien synthetisiert werden, darunter Mehrkomponentenansätze und dipolare Cycloadditionen. Diese Methoden sind entscheidend für die Herstellung einer Vielzahl von Pyrazolderivaten für die weitere biologische Evaluierung .
Eigenschaften
IUPAC Name |
6-cyclopropyl-7-pyridin-3-yl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(8-14-5-1)11-12(9-3-4-9)16-17-7-6-15-13(11)17/h1-2,5-9,16H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYXKLNOEBHOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482231.png)
![2-(Thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482232.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1482233.png)
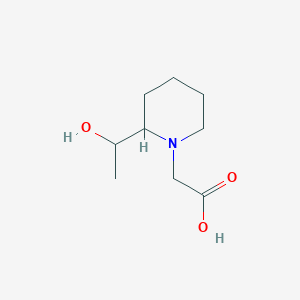
![N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1482235.png)
